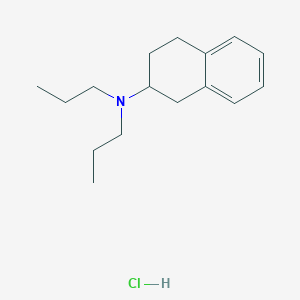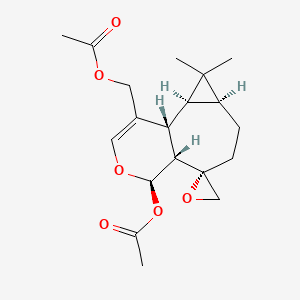
Plagiochilin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Plagiochilin A is a natural product found in Heteroscyphus planus, Plagiochila semidecurrens, and other organisms with data available.
Aplicaciones Científicas De Investigación
Anticancer Potential
Plagiochilin A, a sesquiterpenoid isolated from the Peruvian medicinal plant Plagiochila distichia, has shown significant antiproliferative activity against various solid tumor cell lines, including prostate, colon, breast, lung, and cervical cancers, as well as leukemia cell lines. Studies reveal that Plagiochilin A interferes with cell division, specifically by inhibiting cytokinesis, which is the process where the cytoplasm of a single eukaryotic cell is divided to form two daughter cells. This mechanism is unique as most anti-mitotic compounds do not specifically target cytokinesis. Therefore, Plagiochilin A's mode of action presents a novel approach for cancer treatment, offering potential as a new class of anticancer agents (Stivers et al., 2010).
Effects on Cell Cycle and Cell Death
Plagiochilin A's impact on the cell cycle was further studied in DU145 prostate cancer cells. The compound caused a significant increase in the proportion of cells in the G2/M phase of the cell cycle, indicating a blockade at this stage. Additionally, the compound was found to induce cell death in these cancer cells, suggesting its efficacy in not only halting cell proliferation but also in actively killing cancer cells. This dual action of cell cycle arrest and induction of cell death underscores the potential therapeutic value of Plagiochilin A in cancer treatment (Stivers et al., 2018).
Synthesis and Structural Studies
Research has also been conducted on the synthesis of Plagiochilin A derivatives, which is crucial for understanding its structure-activity relationships and for developing more potent analogs. One such study reported the transformation of a compound obtained from santonin into Plagiochilin N, a related compound, through a series of chemical reactions. This kind of synthetic work is essential for the advancement of Plagiochilin A as a therapeutic agent by enabling the creation of more effective and potentially less toxic derivatives (Blay et al., 2001).
Antimicrobial and Antifungal Properties
Apart from its anticancer potential, Plagiochilin A has exhibited significant antimicrobial and antifungal properties. It has been shown to have cytotoxic activity against a panel of human tumor cell lines, and also displayed in vitro antileishmanial, trypanocidal, and antituberculosis activity, suggesting a broad spectrum of biological activities. This highlights Plagiochilin A's potential in the treatment of various infectious diseases, in addition to its anticancer applications (Aponte et al., 2010).
Propiedades
Número CAS |
67779-73-1 |
|---|---|
Fórmula molecular |
C19H26O6 |
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
[(1R,2S,4S,7S,8R,9R)-9-acetyloxy-3,3-dimethylspiro[10-oxatricyclo[6.4.0.02,4]dodec-11-ene-7,2'-oxirane]-12-yl]methyl acetate |
InChI |
InChI=1S/C19H26O6/c1-10(20)22-7-12-8-23-17(25-11(2)21)16-14(12)15-13(18(15,3)4)5-6-19(16)9-24-19/h8,13-17H,5-7,9H2,1-4H3/t13-,14+,15-,16-,17+,19+/m0/s1 |
Clave InChI |
PJNBMVOSONBSAO-AOCJLEPCSA-N |
SMILES isomérico |
CC(=O)OCC1=CO[C@@H]([C@@H]2[C@H]1[C@@H]3[C@@H](C3(C)C)CC[C@@]24CO4)OC(=O)C |
SMILES |
CC(=O)OCC1=COC(C2C1C3C(C3(C)C)CCC24CO4)OC(=O)C |
SMILES canónico |
CC(=O)OCC1=COC(C2C1C3C(C3(C)C)CCC24CO4)OC(=O)C |
Sinónimos |
plagiochilin A plagiochiline A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



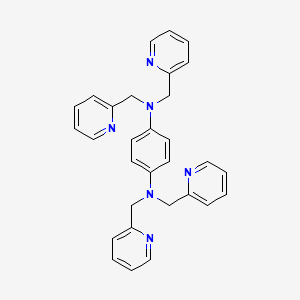
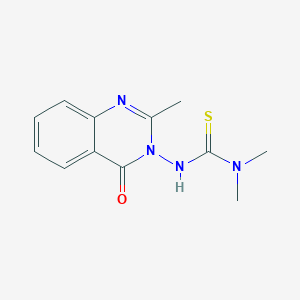
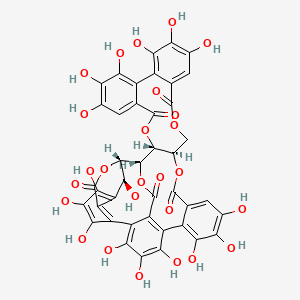
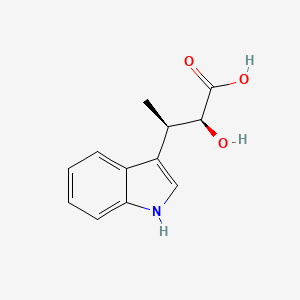

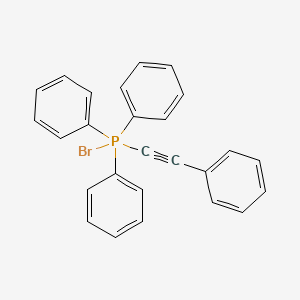
![(2S)-2-amino-4-[4-[(Z)-C-[[(3S)-1-[(S)-carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid](/img/structure/B1254130.png)
![p-Tertbutylcalix[4]arene](/img/structure/B1254135.png)
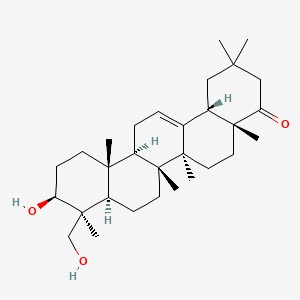
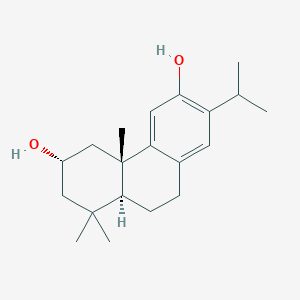
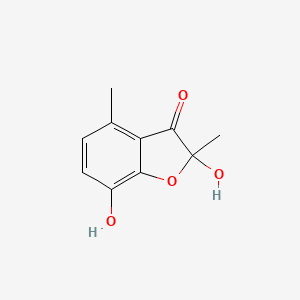
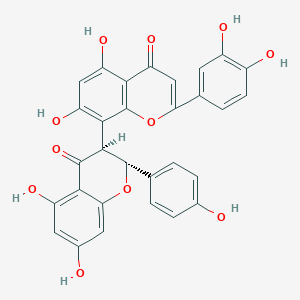
![(3aR,8bR)-5-[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-8b-[(8bS)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole](/img/structure/B1254141.png)
